
3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in drug discovery due to its versatility . The compound also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . Pyrazine derivatives have been used in the design of anti-tubercular agents .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of pyrazine derivatives, focusing on their structural elucidation through various chemical reactions. For example, a study by Elewa et al. (2021) discusses the synthesis of pyridine-3-carbonitrile derivatives via a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The compounds were evaluated for their antimicrobial and antitumor activities, showcasing the versatility of pyrazine derivatives in chemical synthesis and their potential in medicinal chemistry (Elewa et al., 2021).
Biological Activity and Cytotoxicity
Several studies have explored the biological activities of pyrazine derivatives, including their antibacterial, antifungal, and anticancer properties. For instance, Al-Adiwish et al. (2017) synthesized pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, examining their antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7), highlighting the compound's potential as a therapeutic agent (Al-Adiwish et al., 2017).
Anticancer Activity
The synthesis of new heterocyclic compounds based on pyrazole derivatives has been reported, with emphasis on their anticancer activity. Metwally et al. (2016) detailed the synthesis of compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which showed promising results in anticancer activity testing, underscoring the potential of pyrazine derivatives in developing new anticancer treatments (Metwally et al., 2016).
Mechanistic Insights
Research also delves into the mechanistic aspects of reactions involving pyrazine derivatives, providing foundational knowledge for further applications in synthetic chemistry and materials science. For example, Lu and Lin (2002) reviewed the reactions of [C, N, O]-containing molecules with Si surfaces, offering insights into the mechanistic understanding crucial for developing SiC, SiN, SiO, SiCN, and diamond thin films, showcasing the broad applicability of these compounds in materials science and engineering (Lu & Lin, 2002).
Propiedades
IUPAC Name |
3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-8-12-14(17-5-4-16-12)20-11-3-6-18(9-11)13(19)7-10-1-2-10/h4-5,10-11H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZKCTKPINMNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

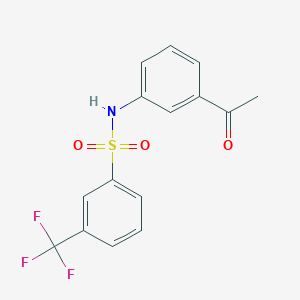
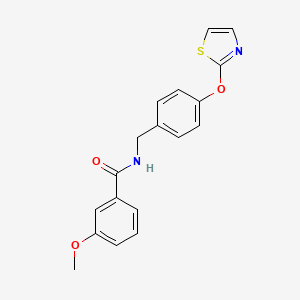
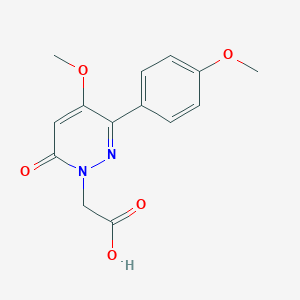
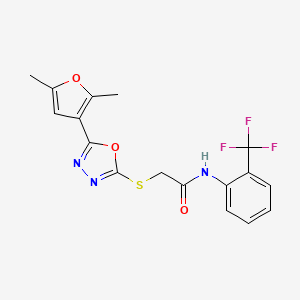
![N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamide](/img/structure/B2712302.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(phenylamino)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2712304.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2712305.png)
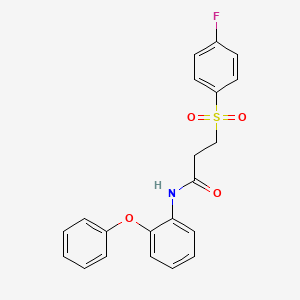
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
![methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B2712309.png)
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2712312.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate](/img/structure/B2712315.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2712316.png)